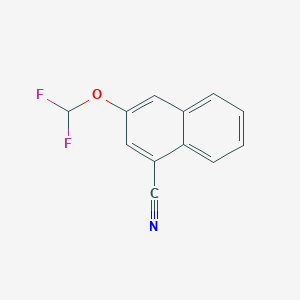![molecular formula C13H12N4 B11885972 8-Methylbenzo[f]quinazoline-1,3-diamine CAS No. 37521-47-4](/img/structure/B11885972.png)
8-Methylbenzo[f]quinazoline-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methylbenzo[f]quinazoline-1,3-diamine is a heterocyclic compound that belongs to the quinazoline family. It is characterized by the presence of a quinazoline ring system fused with a benzene ring and substituted with a methyl group at the 8th position and amino groups at the 1st and 3rd positions. This compound is of interest due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylbenzo[f]quinazoline-1,3-diamine typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
8-Methylbenzo[f]quinazoline-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
8-Methylbenzo[f]quinazoline-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
作用機序
The mechanism of action of 8-Methylbenzo[f]quinazoline-1,3-diamine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
類似化合物との比較
8-Methylbenzo[f]quinazoline-1,3-diamine can be compared with other similar compounds in the quinazoline family, such as:
Quinazoline: The parent compound without the methyl and amino substitutions.
4-Aminoquinazoline: A quinazoline derivative with an amino group at the 4th position.
2-Methylquinazoline: A quinazoline derivative with a methyl group at the 2nd position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 8th position and amino groups at the 1st and 3rd positions can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
37521-47-4 |
|---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC名 |
8-methylbenzo[f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C13H12N4/c1-7-2-4-9-8(6-7)3-5-10-11(9)12(14)17-13(15)16-10/h2-6H,1H3,(H4,14,15,16,17) |
InChIキー |
UXOUKCFOWHPRDM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C3=C(C=C2)N=C(N=C3N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


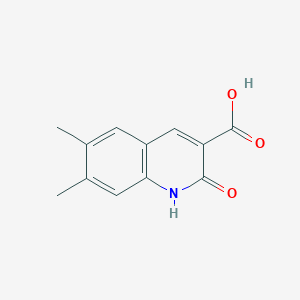
![2-Phenyl-3-oxa-1-azaspiro[4.5]decane](/img/structure/B11885898.png)
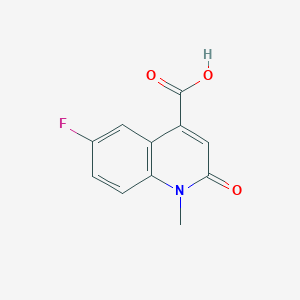
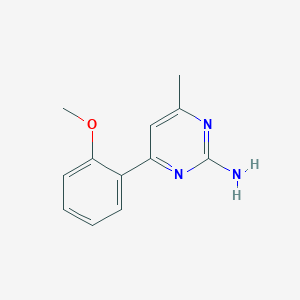

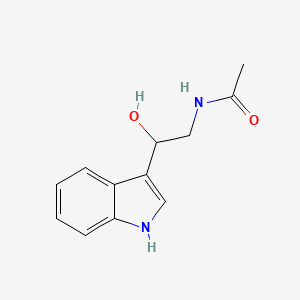



![5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11885951.png)

![7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione](/img/structure/B11885959.png)

